4-Methoxyestradiol (4-ME) is a naturally occurring metabolite of 17β-estradiol (E2), the primary estrogen hormone in females. [] It is formed through the sequential actions of cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1B1, which convert E2 to 4-hydroxyestradiol. Subsequently, catechol-O-methyltransferase (COMT) catalyzes the methylation of 4-hydroxyestradiol to produce 4-ME. [, , ] 4-ME is found in both males and females and, unlike its parent hormone, exhibits minimal estrogenic activity. [, ] Research suggests that 4-ME possesses antiproliferative, antiangiogenic, and pro-apoptotic properties, making it a subject of interest in cancer research. [, , ]
The synthesis of 4-methoxyestradiol primarily occurs through the methylation of estradiol or its hydroxylated derivatives. The key steps in this synthesis include:
The reaction conditions typically involve specific pH levels and temperature controls to optimize enzyme activity and product formation.
The molecular structure of 4-methoxyestradiol features:
The presence of the methoxy group significantly alters its binding affinity for estrogen receptors compared to estradiol, resulting in distinct biological activities .
4-Methoxyestradiol participates in various chemical reactions, including:
These reactions underscore its role in estrogen metabolism and potential implications in cancer biology.
The mechanism of action for 4-methoxyestradiol is notably different from that of estradiol:
This unique mechanism positions 4-methoxyestradiol as a promising candidate for therapeutic applications in cancer treatment and cardiovascular health.
Key physical and chemical properties of 4-methoxyestradiol include:
These properties are critical for understanding its behavior in biological systems and potential therapeutic formulations .
4-Methoxyestradiol has several significant applications in scientific research and medicine:
4-Methoxyestradiol (4-Methoxyestra-1,3,5(10)-triene-3,17β-diol) is a methoxylated derivative of 17β-estradiol, distinguished by a methoxy group (-OCH₃) at the C4 position of the phenolic A-ring. Its systematic IUPAC name is (1S,3aS,3bR,9bS,11aS)-6-Methoxy-11a-methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthrene-1,7-diol, with a molecular formula of C₁₉H₂₆O₃ and a molar mass of 302.414 g·mol⁻¹ [1] [8]. The methoxy group at C4 dramatically alters its biochemical behavior compared to other estrogen isomers:
Table 1: Comparative Receptor Affinity and Physicochemical Properties of Estrogen Metabolites
Compound | ER RBA (%) | SHBG RBA (%) | Uterine Weight (% vs Control) |
---|---|---|---|
17β-Estradiol (E2) | 100 | 100 | 506 ± 20 |
4-Hydroxyestradiol | 45 ± 12 | 35 | Not reported |
4-Methoxyestradiol | 1.3 ± 0.2 | 9 | 260 |
2-Methoxyestradiol | 0.05 ± 0.04 | 130 | 101 |
Data derived from competitive binding assays using rat uterine cytosol [1].
The biosynthesis of 4-Methoxyestradiol is catalyzed by catechol-O-methyltransferase, a magnesium-dependent enzyme that transfers a methyl group from S-adenosylmethionine to the 4-hydroxyl group of 4-Hydroxyestradiol [3] [6] [8]. Key enzymatic features include:
4-Methoxyestradiol originates from the hydroxylation-methoxylation pathway of estradiol metabolism:
Table 2: Cytochrome P450 Isoforms in Estradiol Hydroxylation
Enzyme | Primary Site | Catalytic Efficiency (kcat/Kₘ) | Tissue Localization |
---|---|---|---|
CYP1B1 | C4 | 0.32 min⁻¹μM⁻¹ | Breast, ovary, lung, prostate |
CYP1A1 | C2 | 0.18 min⁻¹μM⁻¹ | Liver, lung, lymphocytes |
CYP1A2 | C2 | 0.09 min⁻¹μM⁻¹ | Liver |
Kinetic parameters from recombinant enzyme assays [4] [6].
Xenobiotics alter 4-Methoxyestradiol biosynthesis through aryl hydrocarbon receptor-mediated modulation of cytochrome P450 expression:
Table 3: Xenobiotic Modulation of Estradiol Metabolism in Human Cells
Xenobiotic | CYP1A1 Induction | CYP1B1 Induction | 4-Methoxyestradiol Accumulation | Biological Outcome |
---|---|---|---|---|
TCDD | +++ | +++ | 400–500% increase | Oxidative DNA damage, mitotic arrest |
PCB126 | +++ | Inhibition | >80% decrease | Reduced 4-hydroxylation pathway activity |
PCB77 | ++ | + | No change | Mild induction of 2-Methoxyestradiol |
Data from in vitro studies using BEAS-2B and H1355 lung cell lines [2] [4] [5].
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8